molecular formula C20H24N2O6 B1678946 Nisoldipine CAS No. 63675-72-9

Nisoldipine

Numéro de catalogue B1678946
Numéro CAS: 63675-72-9
Poids moléculaire: 388.4 g/mol
Clé InChI: VKQFCGNPDRICFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nisoldipine is a calcium channel blocker used alone or with other medicines to treat high blood pressure . It is a pharmaceutical drug used for the treatment of chronic angina pectoris and hypertension . It is a calcium channel blocker of the dihydropyridine class .


Synthesis Analysis

Nisoldipine has been synthesized using a solvent evaporation technique. This technique involves the development of an amorphous solid dispersion (ASD) of nisoldipine, a rapidly crystallizing drug . Another study mentions the separation of nisoldipine and its impurities, including reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates .


Molecular Structure Analysis

Nisoldipine exhibits two polymorphs A and B with different colors and morphologies. The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .


Physical And Chemical Properties Analysis

Nisoldipine is a yellow powder . Its chemical formula is C20H24N2O6 . It has a molecular weight of 388.4g/mol and a melting point of 151-152°C . It has a LogP value of 3.26 and a solubility of 5.77e-03g/L .

Applications De Recherche Scientifique

  • Development of Solid Dispersion-Based Sublingual Films of Nisoldipine

    • Application Summary : This research aimed to develop Nisoldipine solid dispersion (NISSD)-based sublingual films to improve the dissolution of Nisoldipine, a calcium channel blocker that exhibits poor bioavailability due to low aqueous solubility and presystemic metabolism in the gut wall .
    • Methods : The researchers used the solvent casting technique to develop NIS solid dispersion (NISSD)-based sublingual films . Phase solubility studies indicated that Soluplus® was the most effective carrier for improving the aqueous solubility of NIS .
    • Results : The sublingual film of NISSDs composed of HPMC E5 (2% w / v), was found to rapidly disintegrate (28.66 ± 3.05 sec) and display near-complete drug release (94.24 ± 1.22) in 30 min .
  • Formulation and Evaluation of Nisoldipine Loaded Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Application to Transdermal Delivery

    • Application Summary : This research aimed to enhance the bioavailability of Nisoldipine, which exhibits poor oral bioavailability due to rapid metabolism in the gut and liver . To overcome hepatic first pass metabolism, lipid-based drug delivery systems (Solid lipid nanoparticles (SLN) and nanostructure lipid carriers (NLC)) were exploited .
    • Methods : Aqueous dispersions of lipid nanoparticles made from Dynasan 114, 116, 118 were prepared by hot homogenization technique followed by ultrasonication . The optimized formulations of SLN and NLCs were incorporated into the freshly prepared hydrogels .
    • Results : The SLN and NLCs were in the range of 130-330 nm at room temperature. The entrapment efficiency was 72-97%. The drug release from gels enriched with SLN/NLC showed sustained release over a period of 24 hr .
  • Formulation and Evaluation of Nanosuspension of Nisoldipine

    • Application Summary : The aim of this study was to formulate and evaluate nanosuspension of poorly water soluble drug (Nisoldipine) by Nanoprecipitation method .
    • Methods : The researchers used urea and Tween 80 as stabilizer and surfactant respectively to formulate the nanosuspension .
  • Amorphous solid dispersion of nisoldipine by solvent

    • Application Summary : The aim of this study was to increase the aqueous solubility of nisoldipine, which is less than 0.005 mg/ml .
    • Methods : The researchers used solvent evaporation method to create amorphous solid dispersion (ASD) of nisoldipine .
  • Nisoldipine Inhibits Influenza A Virus Infection by Interfering with Virus Internalization Process

    • Application Summary : This research assessed the antiviral potential of Nisoldipine against the influenza A virus . Nisoldipine, a selective Ca2+ channel inhibitor, is commonly used in the treatment of hypertension .
    • Methods : The researchers assessed the antiviral potential of nisoldipine against the influenza A virus and explored the mechanism of action of this compound .
    • Results : Nisoldipine treatment could potently inhibit infection with multiple influenza A virus strains . Mechanistic studies further revealed that nisoldipine impaired the internalization of the influenza virus into host cells .
  • Amorphous solid dispersion of nisoldipine by solvent

    • Application Summary : The aim of this study was to increase the aqueous solubility of nisoldipine, which is less than 0.005 mg/ml .
    • Methods : The researchers used solvent evaporation method to create amorphous solid dispersion (ASD) of nisoldipine .
  • Nisoldipine as a Treatment for Hypertension

    • Application Summary : Nisoldipine is commonly used in the treatment of hypertension . It is a calcium channel blocker that widens your blood vessels, helping blood flow more easily .
    • Methods : Nisoldipine is administered orally in the form of tablets .
    • Results : The results of this application are patient-specific and depend on various factors such as the patient’s health condition, dosage, and duration of treatment .
  • Development and Optimization of Naproxen Sodium Controlled Release Tablets: QbD Approach

    • Application Summary : This research aimed to prepare novel particulate carrier systems such as stable Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for transdermal delivery of Nisoldipine (NSP) .
    • Methods : Aqueous dispersions of lipid nanoparticles made from Dynasan 114, 116, 118 were prepared by hot homogenization technique followed by ultrasonication and then optimized formulations of SLN and NLCs were incorporated into the freshly prepared hydrogels .
    • Results : Analyzing the particles size by photon correlation spectroscopy (PCS) using Malven zeta sizer, which shows that the SLN and NLCs were in the range of 130-330 nm at room temperature . For all the tested formulations (SLN and NLCs), the entrapment efficiency was 72-97% . In-vitro drug release studies were performed for 24 hr . In these two cases the percentage drug release from gels enriched with SLN/NLC showed sustained release over period of 24 hr .

Safety And Hazards

Nisoldipine may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Nisoldipine is used to treat high blood pressure and is in a class of medications called calcium channel blockers . It works by relaxing your blood vessels so your heart does not have to pump as hard . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body . In addition to taking medication, making lifestyle changes will also help to control your blood pressure .

Propriétés

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023371
Record name Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.77e-03 g/L
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nisoldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nisoldipine

CAS RN

63675-72-9
Record name Nisoldipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63675-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisoldipine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nisoldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nisoldipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nisoldipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NISOLDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nisoldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nisoldipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nisoldipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nisoldipine
Reactant of Route 5
Reactant of Route 5
Nisoldipine
Reactant of Route 6
Reactant of Route 6
Nisoldipine

Citations

For This Compound
14,700
Citations
A Knorr - Cardiovascular drugs and therapy, 1987 - Springer
Nisoldipine is a calcium antagonist that specifically blocks the slow or voltage-dependent calcium channel up to the highest concentrations. This mode of action has been confirmed in …
Number of citations: 12 link.springer.com
J Mitchell, W Frishman… - The Journal of Clinical …, 1993 - Wiley Online Library
Nisoldipine is a new calcium‐channel blocker of the dihydropyridine subclass, with a chemical structure similar to nifedipine. It has been used in clinical trials to assess its efficacy and …
Number of citations: 24 accp1.onlinelibrary.wiley.com
RO Estacio, BW Jeffers, WR Hiatt… - … England Journal of …, 1998 - Mass Medical Soc
… lipid concentrations, and smoking behavior in the nisoldipine group (235 patients) and the … for cardiac risk factors, we found that nisoldipine was associated with a higher incidence of …
Number of citations: 684 www.nejm.org
R Heinig - Clinical pharmacokinetics, 1998 - Springer
… Nisoldipine, a calcium antagonist of the dihydropyridine type, is the active ingredient of the … release nisoldipine coat-core (CC) formulation. In humans, the absorption from nisoldipine …
Number of citations: 37 link.springer.com
RA Janis, AV Shrikhande, R Greguski, M Pan… - Nisoldipine 1987, 1987 - Springer
… [ 3 H] (±) nisoldipine exhibits one of the highest affinities of … The binding of the racemic mixture of [ 3 H]nisoldipine to … [ 3 H](+)nisoldipine to rat and rabbit ventricular microsomes and to …
Number of citations: 13 link.springer.com
S Kazda, B Garthoff, KD Rämsch… - Cardiovascular Drug …, 1983 - Wiley Online Library
… , nisoldipine qualitatively mimics the effects of simple calcium withdrawal in a variety of tissues, including heart muscle, cardiac pacemakers, and smooth muscle. Nisoldipine … nisoldipine …
Number of citations: 39 onlinelibrary.wiley.com
DG Bailey, JMO Arnold, HA Strong… - Clinical …, 1993 - Wiley Online Library
… The pharmacokinetics of nisoldipine coat‐core tablet were … The naringin capsule did not change nisoldipine pharmacokinetics. … concomitant ingestion of grapefruit juice and nisoldipine. …
Number of citations: 245 ascpt.onlinelibrary.wiley.com
H Takanaga, A Ohnishi, H Murakami… - Clinical …, 2000 - Wiley Online Library
… of grapefruit juice intake on nisoldipine pharmacokinetics and … oral nisoldipine with water (control), or 5 mg oral nisoldipine … 8 hours of heart rate after nisoldipine administration, although …
Number of citations: 224 ascpt.onlinelibrary.wiley.com
G Ahr, W Wingender, J Kuhlmann - Nisoldipine 1987, 1987 - Springer
… We want to report here the analytical method for the determination of nisoldipine and our findings concerning the pharmacokinetics of nisoldipine in healthy volunteers in the therapeutic …
Number of citations: 29 link.springer.com
…, EL Michelson, HG Hutchinson, S of Nisoldipine - The American journal of …, 2003 - Elsevier
… in total exercise duration (23 seconds in the nisoldipine-ER group and 21 seconds in the … somewhat higher incidence in the nisoldipine-ER group. Thus, nisoldipine-ER and amlodipine …
Number of citations: 31 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.